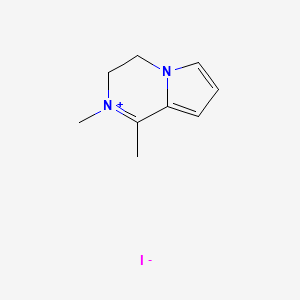
ethyl 1,4-dimethylpyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of two methyl groups at positions 1 and 4, and an ethyl ester group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4-dimethylpyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-carbinols.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways involving pyrrole derivatives.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
作用機序
The mechanism of action of ethyl 1,4-dimethylpyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The pyrrole ring structure allows for interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.
類似化合物との比較
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
4-methyl-1H-pyrrole-2-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
1,4-dimethyl-1H-pyrrole-2-carboxylic acid:
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
ethyl 1,4-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-7(2)6-10(8)3/h5-6H,4H2,1-3H3 |
InChIキー |
RTMZQYLWXSTXBY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CN1C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{2-[4-(1-Methylethyl)phenyl]ethyl}pyridin-2-amine](/img/structure/B8766172.png)



![1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B8766198.png)




![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B8766242.png)
